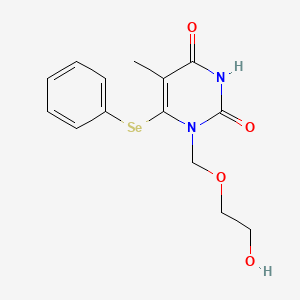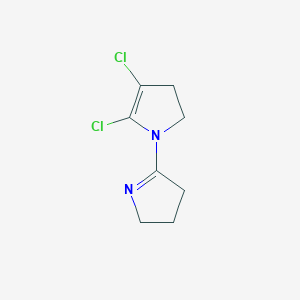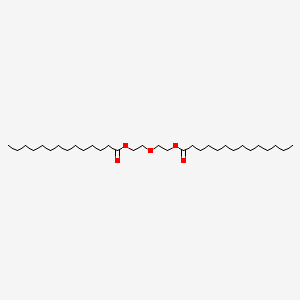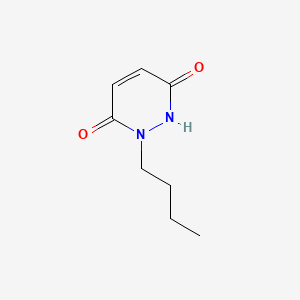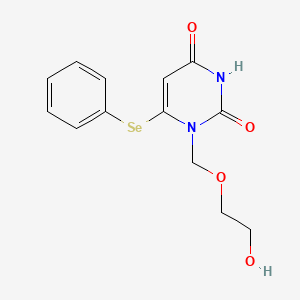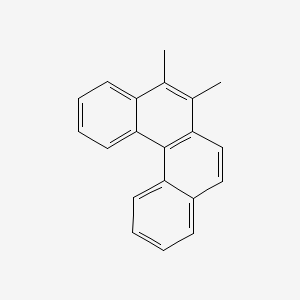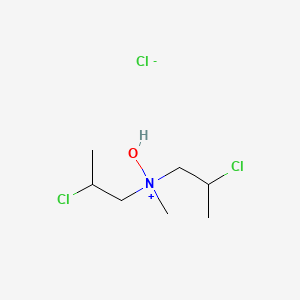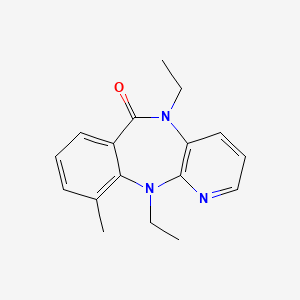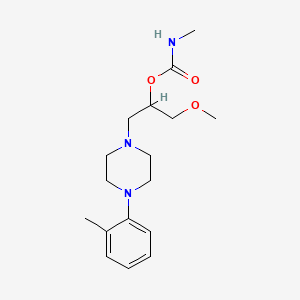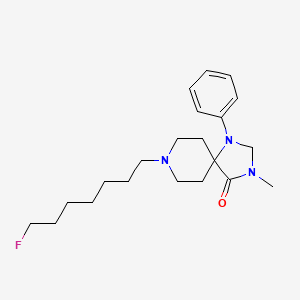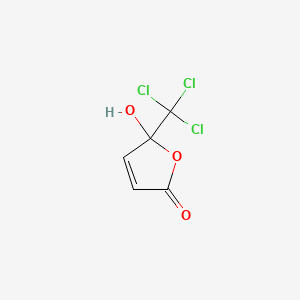
5-Hydroxy-5-trichloromethyl-2-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5-trichloromethyl-2-furanone is a chemical compound that belongs to the class of furanones. Furanones are known for their diverse chemical reactivity and biological activity. This compound is particularly interesting due to its unique structure, which includes a trichloromethyl group and a hydroxyl group attached to a furanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-trichloromethyl-2-furanone typically involves the oxidation of furfural using singlet oxygen. This oxidation is generally carried out in methanol or ethanol with a sensitizer like methylene blue or Rose Bengal . Another method involves the use of oxone as the sole oxidant and water as a solvent, making the protocol practical and industrially applicable .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable method involving the oxidation of furan using oxone and water as a solvent is promising for industrial applications due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-5-trichloromethyl-2-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce maleic anhydride and maleic acid.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various acids and bases for substitution reactions. The conditions for these reactions typically involve moderate temperatures and the presence of catalysts like TS-1 .
Major Products Formed
The major products formed from the reactions of this compound include maleic anhydride, maleic acid, and various substituted furanones .
Applications De Recherche Scientifique
5-Hydroxy-5-trichloromethyl-2-furanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5-trichloromethyl-2-furanone involves its interaction with molecular targets through its hydroxyl and trichloromethyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2(5H)-furanone: This compound is similar in structure but lacks the trichloromethyl group.
2(5H)-Furanone: Another related compound that shares the furanone ring structure but differs in its substituents.
Uniqueness
5-Hydroxy-5-trichloromethyl-2-furanone is unique due to the presence of both a hydroxyl group and a trichloromethyl group on the furanone ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
2902-72-9 |
|---|---|
Formule moléculaire |
C5H3Cl3O3 |
Poids moléculaire |
217.43 g/mol |
Nom IUPAC |
5-hydroxy-5-(trichloromethyl)furan-2-one |
InChI |
InChI=1S/C5H3Cl3O3/c6-5(7,8)4(10)2-1-3(9)11-4/h1-2,10H |
Clé InChI |
VLURPSDJKURISB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(OC1=O)(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


